2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
Description
Properties
IUPAC Name |
2-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-17-8-7-13-11-14(10-12-4-3-9-21(17)18(12)13)20-19(24)15-5-1-2-6-16(15)22(25)26/h1-2,5-6,10-11H,3-4,7-9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKFZTMGGMBKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4[N+](=O)[O-])CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the hexahydropyridoquinoline core, which can be synthesized through a Pictet-Spengler reaction involving a tryptamine derivative and an aldehyde. The resulting intermediate is then subjected to nitration to introduce the nitro group, followed by acylation with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various coupling reactions.
Reduction: The carbonyl group in the hexahydropyridoquinoline ring can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzamide group.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Reduction of the carbonyl group: Produces alcohol derivatives.
Substitution reactions: Yield various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in materials science or catalysis.
Mechanism of Action
The mechanism of action of 2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide would depend on its specific interactions with biological targets. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components. The benzamide moiety might bind to specific proteins or enzymes, modulating their activity. The hexahydropyridoquinoline structure could interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Modifications and Substituent Variations
N-(8,11-Dioxo-5,6,8,11-Tetrahydro-4H-Pyrano[3,2-c]Pyrido[3,2,1-ij]quinolin-10-yl)Benzamide (Compound 22)
- Core Differences: Incorporates a pyran ring fused to the pyridoquinolin system (8,11-dioxo vs. 3-oxo in the target compound).
- Substituent : Benzamide without a nitro group.
4-Chloro-3-Nitro-N-(3-Oxo-1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)Benzamide
- Substituent Differences : Nitro group at position 3 and chloro at position 4 on the benzamide ring.
- Impact : The chloro substituent increases lipophilicity, while the nitro group’s position may sterically hinder interactions compared to the target compound’s 2-nitro configuration .
N'-((8-Hydroxy...quinolin-9-yl)Methylene)-2-Nitrobenzohydrazide (H2L1)
- Functional Group : Benzohydrazide instead of benzamide.
- Application: Forms diorganotin(IV) complexes with antimicrobial activity. The hydrazide moiety enhances metal coordination, unlike the amide group in the target compound .
Functional Group Derivatives
(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)Boronic Acid
- Substituent : Boronic acid at position 8.
N1-(3-Hydroxypropyl)-N2-(3-Oxo-1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)Oxalamide
- Functional Group : Oxalamide bridge instead of benzamide.
Comparative Data Table
*Calculated based on formula C₂₀H₁₈N₄O₄.
Biological Activity
Chemical Structure and Properties
The structure of the compound can be broken down into two main components: a nitrobenzamide moiety and a hexahydropyridoquinoline structure. The presence of the nitro group is significant as it often correlates with various biological activities, including antimicrobial and anticancer properties.
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₄O₃
- Molecular Weight: 342.36 g/mol
Structural Representation
The compound features a benzamide linked to a nitro group and a hexahydropyridoquinoline derivative. This unique combination may impart specific pharmacological properties.
Anticancer Activity
Research has indicated that compounds similar to 2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide exhibit significant anticancer activity. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Studies: In vitro studies have shown that derivatives of this compound can reduce the viability of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The nitro group in the benzamide structure is known for its ability to disrupt bacterial cell walls and interfere with DNA replication.
- Efficacy: Preliminary studies suggest that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Research Findings: A study demonstrated that similar nitro compounds showed an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition of bacterial growth.
Enzyme Inhibition
There are indications that this compound may act as an inhibitor for specific enzymes involved in cancer metabolism.
- Target Enzymes: Research suggests potential inhibition of enzymes like topoisomerases or kinases which play critical roles in cancer cell survival and proliferation.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Studies Overview
| Study | Methodology | Findings |
|---|---|---|
| In vitro Cancer Study | Cell viability assays | Significant reduction in viability observed |
| Antibacterial Testing | Disk diffusion method | Effective against E. coli and S. aureus |
Q & A
Q. Key Reaction Conditions
- Nitrosation : NaNO₂ in HCl (0–5 °C).
- Condensation : Ethanol, HCl, reflux.
- Purification : Column chromatography (silica gel).
How is the molecular structure of this compound confirmed experimentally?
Basic Structural Characterization
X-ray crystallography is the gold standard for structural confirmation. For example, single-crystal X-ray diffraction (SCXRD) at 100 K with a Bruker D8 Venture diffractometer can determine bond lengths, angles, and torsional parameters. Refinement using SHELXL (from the SHELX suite) ensures accuracy, with R-factors (e.g., R₁ = 0.037) and data-to-parameter ratios (e.g., 12.2:1) validating the model .
Q. Complementary Techniques
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
How can researchers resolve discrepancies in crystallographic data during refinement?
Advanced Methodological Approach
Discrepancies often arise from poor data quality or twinning. Use SHELXD for structure solution and SHELXL for refinement, leveraging constraints (e.g., ISOR, DELU) to stabilize disordered regions. For high-resolution data, incorporate anisotropic displacement parameters. Cross-validate with independent refinement software (e.g., OLEX2) and analyze residual electron density maps to identify missed solvent molecules .
Q. Example Workflow
Data Collection : Ensure completeness > 95% and I/σ(I) > 2.
Twinning Analysis : Use TWINLAW in SHELXL to detect twinning.
Model Validation : Check via PLATON or CCDC Mercury .
What computational methods predict the reactivity of the nitro group in this compound?
Advanced Theoretical Framework
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, such as enzymes or receptors, by simulating binding affinities .
Q. Key Parameters to Compute
- Electrostatic Potential Maps : Identify electron-deficient regions near the nitro group.
- Binding Energy (ΔG) : Quantify ligand-protein interactions .
What analytical techniques are recommended for assessing purity and stability?
Q. Basic Quality Control
- HPLC : Use a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) with UV detection at λ = 254 nm.
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., mp > 250 °C).
- Stability Studies : Accelerated aging (40°C/75% RH for 6 months) with periodic NMR/HPLC checks .
How does the fused pyrido-quinolinone scaffold influence spectroscopic properties?
Advanced Spectral Analysis
The rigid heterocyclic system enhances π-conjugation, leading to:
Q. Table 1: Key Spectroscopic Data
| Technique | Observed Feature | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | Aromatic protons: δ 7.2–8.1 ppm | |
| ¹³C NMR | Carbonyl (C=O): δ 172.5 ppm | |
| HRMS | [M+H]⁺: m/z 378.1452 (calc. 378.1448) |
How can researchers design experiments to study degradation pathways?
Q. Advanced Experimental Design
- Forced Degradation : Expose to stressors (heat, light, pH extremes) and analyze products via LC-MS/MS.
- Isotope Labeling : Use ¹⁵N-labeled nitro groups to track fragmentation patterns.
- Mechanistic Probes : Add radical scavengers (e.g., BHT) to identify free-radical-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
